molecular formula C9H11F2N B15224758 (R)-1-(2-(Difluoromethyl)phenyl)ethanamine

(R)-1-(2-(Difluoromethyl)phenyl)ethanamine

Cat. No.: B15224758
M. Wt: 171.19 g/mol
InChI Key: SSJCWLBRDCZYPR-ZCFIWIBFSA-N
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Description

®-1-(2-(Difluoromethyl)phenyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thionyl chloride and dimethylformamide in dry toluene under a nitrogen atmosphere . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.

Industrial Production Methods

Industrial production of ®-1-(2-(Difluoromethyl)phenyl)ethanamine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-(Difluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

®-1-(2-(Difluoromethyl)phenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ®-1-(2-(Difluoromethyl)phenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(2-(Difluoromethyl)phenyl)ethanamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1R)-1-[2-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-4-2-3-5-8(7)9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1

InChI Key

SSJCWLBRDCZYPR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C(F)F)N

Canonical SMILES

CC(C1=CC=CC=C1C(F)F)N

Origin of Product

United States

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